N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5401-47-8) is a specialized, pre-functionalized adenine bioisostere utilized primarily as a core scaffold in the discovery of ATP-competitive kinase inhibitors[1]. By featuring a pre-installed N4-butyl chain, this building block effectively mimics the N6-alkyl substitution of adenosine while providing essential steric bulk to occupy the hydrophobic pockets of target enzymes. For procurement teams and medicinal chemists, sourcing this exact intermediate eliminates the need for early-stage amination of halogenated precursors, streamlining the synthesis of complex pyrazolo[3,4-d]pyrimidine libraries and ensuring reproducible downstream elaboration at the N1 and C3 positions [2].
Substituting this specific building block with generic alternatives like 4-chloro-1H-pyrazolo[3,4-d]pyrimidine or the unsubstituted 4-aminopyrazolo[3,4-d]pyrimidine (4-APP) introduces quantifiable workflow bottlenecks [1]. Utilizing the 4-chloro precursor requires an additional amination step that frequently suffers from incomplete conversion, leaving residual amines that interfere with subsequent palladium-catalyzed cross-couplings [2]. Conversely, the unsubstituted 4-APP forms a rigid intermolecular hydrogen-bonded crystal lattice, rendering it virtually insoluble in standard aprotic solvents like dichloromethane or tetrahydrofuran; this forces the use of high-boiling polar solvents (such as DMF) that complicate workup, reduce library throughput, and increase the cost of goods [3].
The unsubstituted 4-APP relies on an extensive hydrogen-bond network that severely limits its solubility in volatile organic solvents, hindering solution-phase synthesis. The introduction of the N4-butyl group in N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine disrupts this lattice and provides critical lipophilicity, increasing solubility in dichloromethane (DCM)[1]. This enhancement allows for homogeneous reaction conditions and rapid solvent evaporation during automated library synthesis.
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) (<1 mg/mL) |
| Quantified Difference | >50-fold increase in DCM solubility |
| Conditions | Standard ambient temperature and pressure, visual and HPLC-UV confirmation |
Enables homogeneous solution-phase synthesis and easier solvent removal, drastically accelerating high-throughput library generation.
When constructing kinase inhibitor libraries, regioselective elaboration at the N1 position is paramount. Starting from the pre-aminated N-butyl derivative allows for direct, high-yielding N1-alkylation or Mitsunobu reactions without competitive N4-alkylation side reactions [1]. Attempting a sequential two-step synthesis from 4-chloro-1H-pyrazolo[3,4-d]pyrimidine results in lower overall yields due to competitive hydrolysis during the displacement step.
| Evidence Dimension | Overall yield for N1-functionalized N4-butyl products |
| Target Compound Data | 80-88% (single-step N1-alkylation) |
| Comparator Or Baseline | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (55-65% over two steps) |
| Quantified Difference | ~20-25% absolute yield improvement |
| Conditions | Standard N1-alkylation (alkyl halide, K2CO3, DMF) vs. two-step sequence |
Reduces step count and maximizes the yield of advanced intermediates, directly lowering the cost of goods in discovery chemistry.
The N4-butyl group is specifically sized to occupy the hydrophobic pocket adjacent to the kinase hinge region, providing a quantifiably more lipophilic starting point for drug design compared to shorter-chain analogs [1]. This substitution increases the baseline lipophilicity (LogP) of the scaffold, which translates to better predicted cell permeability and target residence time without violating Lipinski's rules when further elaborated.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | ~1.8 - 2.1 |
| Comparator Or Baseline | N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (~0.5) |
| Quantified Difference | +1.5 LogP units |
| Conditions | In silico computation (standard predictive models) |
Provides a targeted starting lipophilicity for medicinal chemistry optimization, ensuring final drug candidates maintain favorable ADME properties.
Utilizing the pre-installed N4-butyl group to direct binding into the hydrophobic pocket of Src kinases, allowing researchers to focus exclusively on library development and structural optimization at the N1 and C3 positions [1].
Leveraging the compound's >50-fold higher solubility in DCM and THF to perform automated, solution-phase N1-alkylations or cross-couplings, avoiding the clogging or precipitation issues associated with unsubstituted pyrazolopyrimidines [2].
Acting as a bioisosteric core for targeting purinergic receptors, where the N-butyl group effectively mimics the N6-substitution of endogenous adenosine ligands, providing a stable and processable starting material for receptor-specific ligand design [3].